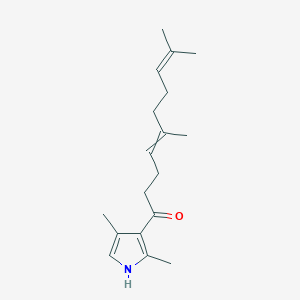
3-Methoxytridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxytridecan-2-one is an organic compound belonging to the class of ketones It features a methoxy group (-OCH3) attached to the second carbon of a tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxytridecan-2-one can be synthesized through several methods. One common approach involves the oxidation of 3-methoxytridecan-2-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method involves the Friedel-Crafts acylation of 3-methoxytridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using safer and more environmentally friendly oxidizing agents. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxytridecan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 3-methoxytridecan-2-ol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxytridecanoic acid.
Reduction: 3-Methoxytridecan-2-ol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
3-Methoxytridecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Methoxytridecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxytridecan-2-ol: The alcohol counterpart of 3-Methoxytridecan-2-one.
3-Methoxytridecanoic acid: The oxidized form of this compound.
3-Methoxytridecane: The parent hydrocarbon without the ketone functionality.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and ketone functionality make it versatile for various synthetic and industrial applications.
Propriétés
Numéro CAS |
61628-57-7 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
3-methoxytridecan-2-one |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(16-3)13(2)15/h14H,4-12H2,1-3H3 |
Clé InChI |
ZDEVTPXJZYJEFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
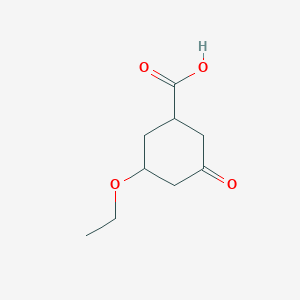
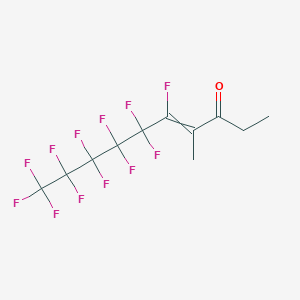
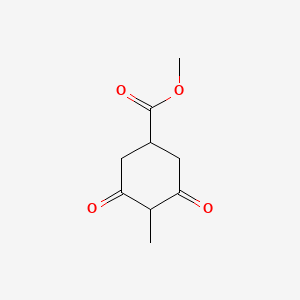
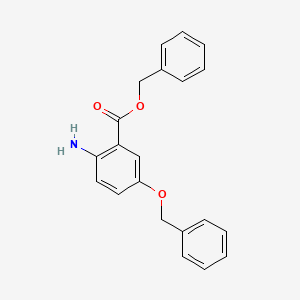
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
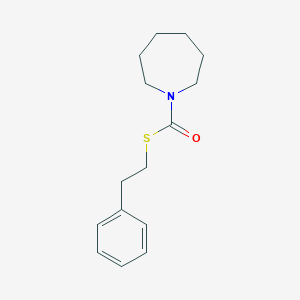
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
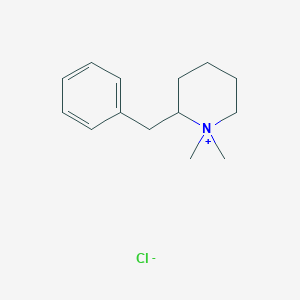
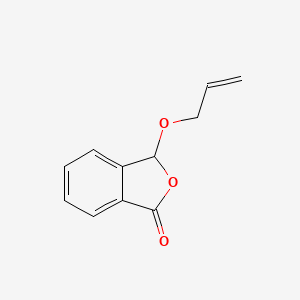
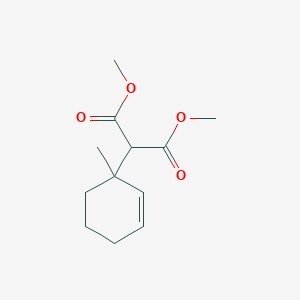
![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
